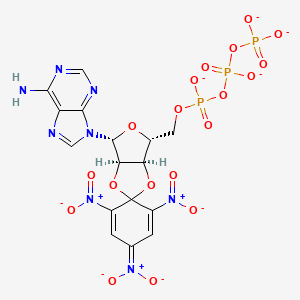

Tnp-ATP(5-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TNP-ATP(5-) is an organophosphate oxoanion arising from deprotonation of the triphosphate OH groups of TNP-ATP. It derives from an ATP(4-). It is a conjugate base of a TNP-ATP.

Applications De Recherche Scientifique

Fluorescent Studies in Nucleotide Binding Domains

Tnp-ATP(5-) has been used in fluorescence studies to probe nucleotide binding domains (NBDs) in proteins. For example, it was used in studying the NBDs of P-glycoprotein, a multidrug transporter associated with multidrug resistance in cancers. The fluorescent nucleotide derivative Tnp-ATP was hydrolyzed by P-glycoprotein, and its binding was indicative of interactions with the NBDs (Liu & Sharom, 1997).

Studies of Nucleotide Interactions in Sarcoplasmic Reticulum Vesicles

Tnp-ATP has been used to study nucleotide site stoichiometry and interactions in sarcoplasmic reticulum (SR) vesicles. It helped in understanding the specific changes upon nucleotide binding to SR ATPase, contributing to the understanding of enzyme catalysis (Watanabe & Inesi, 1982).

Protein Binding Studies

Tnp-ATP has been extensively used to detect binding interactions of ATP to proteins. It helps in measuring parameters such as dissociation constant (Kd) or inhibitor dissociation constant (Ki). However, its use has limitations due to potential enhancement of binding affinity by the TNP moiety and the possibility of unexpected fluorescence changes (Woodbury, Whitt, & Coffman, 2021).

Application in Microscopy and as a FRET Pair

Besides its use in studying protein interactions, Tnp-ATP has also been utilized as a fluorescence marker in microscopy and as a FRET (Förster Resonance Energy Transfer) pair, which aids in studying spatial relationships within molecules (Hiratsuka, 2003).

Inhibitory Effects on P2X Receptors

Tnp-ATP has been identified as a potent inhibitor of P2X receptors. It is used to discriminate between subtypes of P2X receptors in various tissues and to understand the mechanism of receptor inhibition. Studies indicate its role in competitive antagonism of P2X(2/3) receptors (Burgard et al., 2000).

Investigation of Enzyme Activities

Tnp-ATP is valuable in probing the activities of enzymes like ATPases. Its binding properties and competitive inhibition capacity help in characterizing the functional sites and activities of these enzymes (Grubmeyer & Penefsky, 1981).

Study of Nucleotide Binding in Viral Proteins

Tnp-ATP is utilized in studying ATP binding in viral proteins, such as the large tumor (T) antigen in the simian virus 40 (SV40). This helps in understanding the virus replication process and the functional role of T antigen during replication (Huang, Weißhart, & Fanning, 1998).

Propriétés

Nom du produit |

Tnp-ATP(5-) |

|---|---|

Formule moléculaire |

C16H12N8O19P3-5 |

Poids moléculaire |

713.2 g/mol |

Nom IUPAC |

[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-5'-dioxidoazaniumylidene-1',3'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,27,28,31,32,33,34,35,36,37)/q-1/p-4/t7-,11-,12-,15-,16?/m1/s1 |

Clé InChI |

XIGGPWBDCQHZTP-LTVAJPCCSA-J |

SMILES isomérique |

C\1=C(C=C(C2(/C1=[N+](/[O-])\[O-])O[C@H]3[C@@H](O[C@@H]([C@H]3O2)COP(=O)(OP(=O)(OP(=O)([O-])[O-])[O-])[O-])N4C5=NC=NC(=C5N=C4)N)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=C(C=C(C2(C1=[N+]([O-])[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4R,6R,7R,7aS)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-6-(2,3,4-trihydroxybutyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid](/img/structure/B1222796.png)

![N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide](/img/structure/B1222806.png)

![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B1222812.png)

![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)

![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1222819.png)